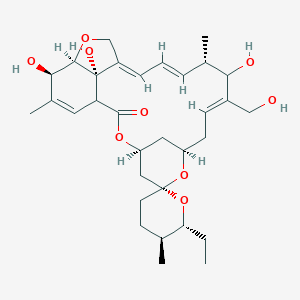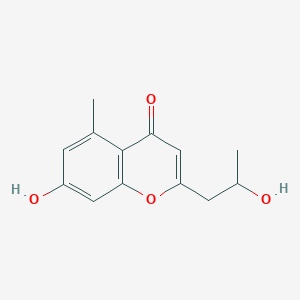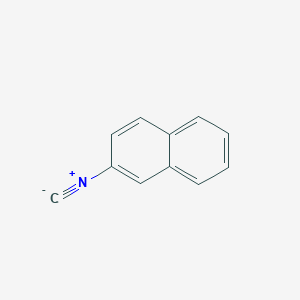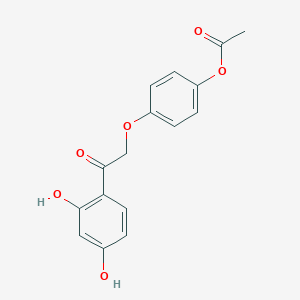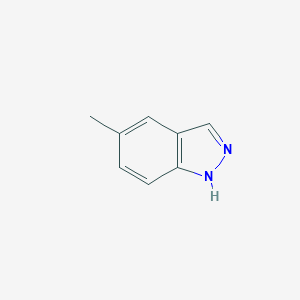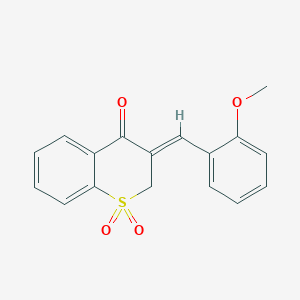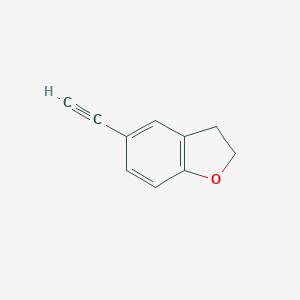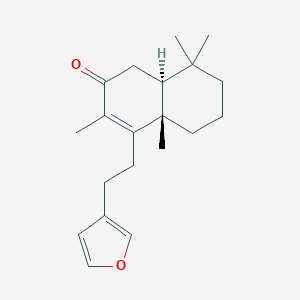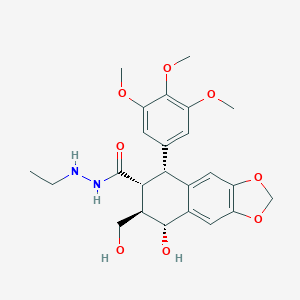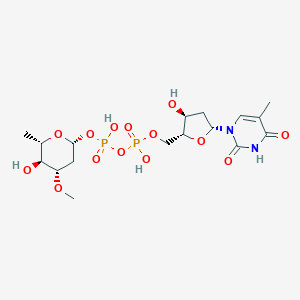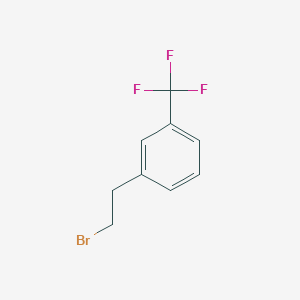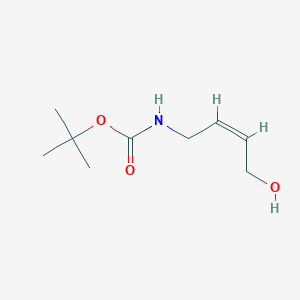
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol, also known as tBOC-alkene, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is not well understood. However, it is believed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property makes 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol a useful tool for studying protein-protein interactions and enzyme mechanisms.
Efectos Bioquímicos Y Fisiológicos
TBOC-alkene has been shown to have a range of biochemical and physiological effects. In one study, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol was used to study the mechanism of action of a protease enzyme. The results showed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can inhibit the activity of the protease enzyme, indicating that it can be used as a potential drug candidate for diseases caused by the overactivity of protease enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOC-alkene has several advantages for lab experiments. It is a stable and versatile molecule that can be easily synthesized and modified. It can also be used in various applications, including drug discovery, organic synthesis, and biochemical research. However, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol also has some limitations. It can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol research. One direction is to study its potential as a drug candidate for diseases caused by the overactivity of protease enzymes. Another direction is to explore its use in organic synthesis as a building block for complex molecules. Additionally, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can be used to study protein-protein interactions and enzyme mechanisms, which can lead to a better understanding of biological processes. Overall, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a promising molecule that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a multistep process that involves several chemical reactions. The most common method for synthesizing 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction produces an alkene and a phosphine oxide as the byproduct. The tBOC group is then introduced to the alkene via a carbodiimide coupling reaction.
Aplicaciones Científicas De Investigación
TBOC-alkene has been widely used in scientific research due to its unique properties. It is a stable and versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research. In drug discovery, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to design and synthesize new drugs. It has also been used in organic synthesis as a building block for complex molecules. In biochemical research, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to study enzyme mechanisms and protein-protein interactions.
Propiedades
Número CAS |
128490-08-4 |
|---|---|
Nombre del producto |
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol |
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(Z)-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4- |
Clave InChI |
VYNNEQMTIKFYLS-PLNGDYQASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC/C=C\CO |
SMILES |
CC(C)(C)OC(=O)NCC=CCO |
SMILES canónico |
CC(C)(C)OC(=O)NCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




